

CCT241161 preclinical validation melanoma models

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Compound Focus: CCT241161

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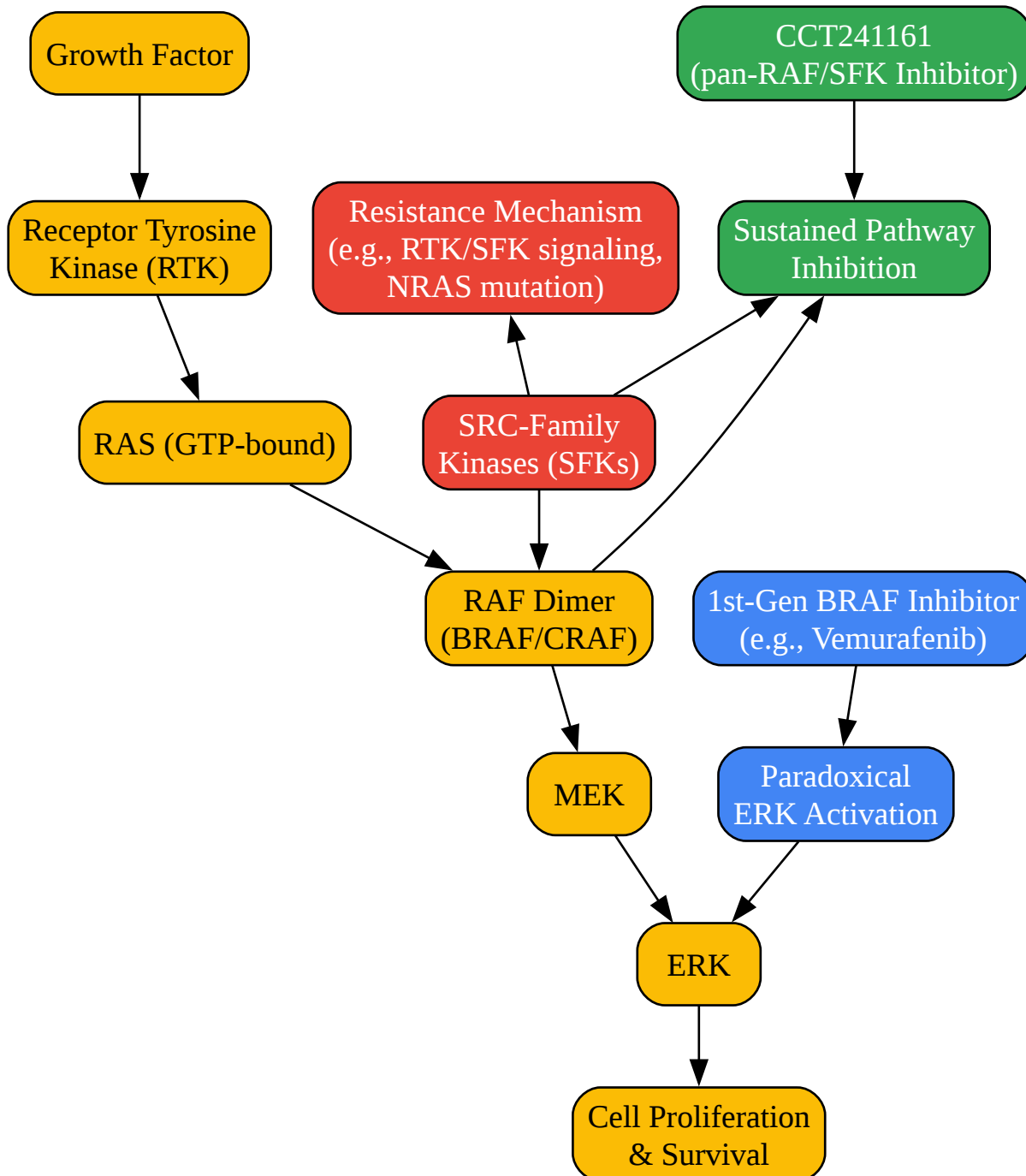
Detailed Experimental Data and Protocols

The following table provides a deeper look into the quantitative data and methodologies from key experiments that validated **CCT241161** in preclinical models.

Experiment Type	Detailed Methodology & Key Findings
	<p> Kinase Inhibition Profiling [1] Method: In vitro kinase assays. Results: IC₅₀ values: BRAF = 30 nM; BRAF V600E = 15 nM; CRAF = 6 nM; SRC = 15 nM; LCK = 3 nM. No significant inhibition of MEK1 or COT (at >10 μM). Cell Proliferation Assay [1] Method: Growth inhibition (GI₅₀) assays in melanoma cell lines. Results: Potently inhibited growth of BRAF mutant (WM266.4) and NRAS mutant melanoma cells. More potent than PLX4720 (vemurafenib analog). Pathway Analysis [1] Method: Western blotting to measure phosphorylation levels of key signaling proteins. Results: Inhibited phosphorylation of MEK and ERK in BRAF mutant (WM266.4) cells. Did not induce paradoxical ERK activation in BRAF/RAS wild-type cells. In Vivo Efficacy [1] Method: Oral administration in mouse xenograft models, including PLX4720-resistant A375 cells and vemurafenib-resistant patient-derived xenografts (PDXs). Results: Inhibited tumor growth in resistant models. Correlated with inhibition of ERK and SRC in tumor tissues. Tolerability & Pharmacokinetics [1] Method: Single and repeat-dose studies in CD-1 mice. Results: Well-tolerated. At 10 mg/kg/day, achieved plasma concentrations above GI₅₀ values for target cells for 14-24 hours. Oral bioavailability ~55%. </p>

Mechanism of Action and Classification

CCT241161 belongs to a class of "**paradox-breaking**" **RAF inhibitors** [1] [2]. Its unique profile can be understood in the context of the MAPK signaling pathway and how different inhibitors act upon it.



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As the diagram illustrates:

- **First-generation BRAF inhibitors** (like vemurafenib) can cause **paradoxical ERK activation** in the presence of wild-type BRAF and active RAS signaling, which can fuel resistance and secondary tumors [3] [1].
- **CCT241161** is a **pan-RAF inhibitor** that blocks all RAF isoforms (BRAF, CRAF) and concurrently inhibits **SRC-family kinases (SFKs)**, a common resistance pathway [1] [2]. This dual action allows it to "break the paradox" and effectively suppress the MAPK pathway in diverse contexts, including NRAS mutant melanomas and those resistant to earlier therapies.

Context Among Next-Generation Inhibitors

CCT241161 was part of a research effort to develop inhibitors that bind the **α C-helix in the "IN" conformation (α C-IN inhibitors)** [4]. This class shows improved efficacy against RAF dimers, which are a common resistance mechanism to first-generation **α C-OUT inhibitors** like vemurafenib and dabrafenib [3] [4]. Other similar developmental compounds include **CCT196969**, **LY3009120**, and **TAK-632** [4] [5].

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